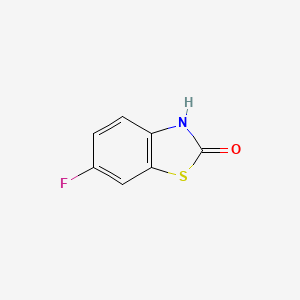

6-Fluoro-2(3H)-benzothiazolone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFZOCSVSDAYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213193 | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63754-96-1 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2(3H)-benzothiazolone

CAS Number: 63754-96-1

This technical guide provides a comprehensive overview of 6-Fluoro-2(3H)-benzothiazolone, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses the known biological activities of its derivatives, offering insights for researchers, scientists, and professionals in the field of drug discovery.

Core Properties of this compound

This compound is a stable, white to yellow solid at room temperature. Its core chemical and physical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling.

| Property | Value | Reference |

| CAS Number | 63754-96-1 | [1] |

| Molecular Formula | C₇H₄FNOS | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 188.4 °C | |

| Predicted Density | 1.474 ± 0.06 g/cm³ | |

| Predicted pKa | 9.26 ± 0.20 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a two-step process that begins with the formation of its precursor, 2-amino-6-fluorobenzothiazole, followed by hydrolysis. The following protocol provides a detailed methodology for its laboratory preparation.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure involves the thiocyanation of 4-fluoroaniline followed by cyclization.

Materials and Reagents:

-

4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution

-

Ethanol

Experimental Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL), and cool the mixture to below room temperature in an ice bath.

-

While stirring vigorously, slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not exceed room temperature.

-

After the addition is complete, continue stirring the mixture for 2 hours at a temperature below room temperature, followed by 10 hours of stirring at room temperature.

-

Allow the reaction mixture to stand overnight. An orange precipitate will form.

-

Add water (6 mL) to the mixture and heat it to 85°C. Filter the hot solution.

-

Treat the collected orange residue with an additional 10 mL of glacial acetic acid, heat to 85°C, and filter while hot.

-

Combine the filtrates, cool, and neutralize with ammonia solution to a pH of approximately 6.0. A dark yellow precipitate will form.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a 1:1 mixture of benzene and ethanol after treating with activated charcoal to obtain pure 2-amino-6-fluorobenzothiazole.

Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole to this compound

This step involves the conversion of the amino group to a hydroxyl group, which exists in tautomeric equilibrium with the keto form. This protocol is adapted from a general procedure for the synthesis of 2-hydroxy-benzothiazoles.[2]

Materials and Reagents:

-

2-amino-6-fluorobenzothiazole

-

Solid sodium hydroxide (NaOH)

-

Glycerol

-

Hydrochloric acid (HCl, 30% aqueous solution)

-

Ice

Experimental Procedure:

-

In a flask equipped with a stirrer, combine 2-amino-6-fluorobenzothiazole (e.g., 0.1 mol), solid sodium hydroxide (e.g., 0.12 mol), and glycerol (e.g., 75 parts by weight relative to the aminobenzothiazole).

-

Heat the mixture with stirring at 130°C for 12 hours.

-

After cooling, slowly pour the reaction mixture into a beaker containing ice water (e.g., 1000 parts by weight).

-

The resulting solution contains the sodium salt of the intermediate ortho-mercapto-N-phenylurea derivative.

-

Add activated charcoal (e.g., 2.5 parts by weight), stir, and filter to clarify the solution.

-

To the filtrate, add 30% aqueous hydrochloric acid (e.g., 250 parts by weight) and heat the mixture to 85-90°C for 15 minutes with stirring to induce cyclization.

-

Cool the mixture to 20°C. The product, this compound, will precipitate.

-

Isolate the solid by filtration, wash thoroughly with water, and dry to obtain the final product.

Biological Activities and Potential Applications

While direct biological studies on this compound are not extensively reported in the literature, the broader class of benzothiazole derivatives exhibits a wide spectrum of pharmacological activities.[1][3] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. Therefore, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents.

Derivatives synthesized from the 6-fluorobenzothiazole scaffold have demonstrated significant potential in various therapeutic areas, including:

-

Antimicrobial Activity: Various substituted 6-fluorobenzothiazoles have shown promising activity against a range of bacterial and fungal strains.[4]

-

Anthelmintic Activity: Thiazolidinone derivatives of 6-fluorobenzothiazole have been evaluated for their effectiveness against parasitic worms.[1]

-

Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives are known to possess anti-inflammatory and pain-relieving properties.

-

Anticancer Activity: The benzothiazole nucleus is a key pharmacophore in the design of novel anticancer agents, and fluorinated derivatives are of particular interest.

-

Anticonvulsant and Antidiabetic Activities: The versatility of the benzothiazole scaffold has led to the exploration of its derivatives for neurological and metabolic disorders.

The following workflow illustrates a general approach for the screening of novel 6-fluorobenzothiazole derivatives for antimicrobial activity.

Conclusion

This compound is a valuable building block in the synthesis of a diverse range of biologically active molecules. While the direct pharmacological profile of this specific compound remains to be fully elucidated, the established importance of the fluorinated benzothiazole scaffold in medicinal chemistry underscores its potential for the development of new therapeutics. The detailed synthetic protocol and overview of the biological landscape of its derivatives provided in this guide aim to facilitate further research and innovation in this promising area of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2(3H)-benzothiazolone is a fluorinated heterocyclic compound belonging to the benzothiazole class. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.

| Property | Value | Data Type | Source |

| CAS Number | 63754-96-1 | Experimental | [1] |

| Molecular Formula | C₇H₄FNOS | Experimental | [1] |

| Molecular Weight | 169.18 g/mol | Calculated | [1] |

| Appearance | White to yellow solid | Experimental | [1] |

| Melting Point | 188.4 °C | Experimental | [1] |

| Boiling Point | 338.5 ± 25.0 °C | Predicted | N/A |

| Density | 1.474 ± 0.06 g/cm³ | Predicted | [1] |

| Water Solubility | 1.25 g/L | Predicted | N/A |

| pKa | 9.26 ± 0.20 | Predicted | [1] |

| logP | 1.85 | Predicted | N/A |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar benzothiazole derivatives.[2][3] Optimization may be required to achieve high yields and purity.

Materials:

-

4-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Formation of the Thiourea Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Cyclization and Hydrolysis:

-

The reaction mixture containing the intermediate is then heated to reflux. The exact temperature and time will need to be determined empirically, but a starting point would be refluxing for 2-4 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The precipitated solid is collected by vacuum filtration and washed with water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

The purity of the final product should be confirmed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

-

Experimental Protocols for Physicochemical Properties

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (188.4 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). The recorded range is the melting point.

Density Determination (for a solid)

Principle: The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble (water displacement method).

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the sample is insoluble (e.g., a saturated solution of the compound in water, or a non-polar solvent)

-

Spatula

Procedure:

-

Weigh a clean, dry sample of this compound using an analytical balance. Record the mass (m).

-

Add a known volume of the displacement liquid to a graduated cylinder and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume of the liquid (V₂).

-

The volume of the solid is V = V₂ - V₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. It can be determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter, calibrated

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A solvent in which the compound is soluble (e.g., a water/ethanol mixture)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steep part of the titration curve.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature. However, the broader class of benzothiazole derivatives has been shown to exhibit a wide range of biological activities.

Caption: General biological activities of the benzothiazole scaffold.

The diverse biological effects of benzothiazoles suggest that they can interact with various biological targets. For example, their anticancer activity may stem from the inhibition of protein kinases, induction of apoptosis, or disruption of microtubule formation. Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The antimicrobial activity is thought to involve the disruption of microbial cell walls or the inhibition of essential enzymes.[4][5]

Further research is required to elucidate the specific mechanism of action and any relevant signaling pathways for this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing both experimental and predicted data. Detailed, generalized protocols for the experimental determination of these properties have been outlined to aid researchers in their laboratory work. While a specific synthetic protocol for this compound is not explicitly available, a plausible route based on established benzothiazole synthesis has been proposed. The biological activities of the benzothiazole class are broad, though specific data for the 6-fluoro derivative is currently limited. This document serves as a valuable resource for scientists and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into this promising compound.

References

- 1. 63754-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jchr.org [jchr.org]

In-depth Technical Guide: The Mechanism of Action of 6-Fluoro-2(3H)-benzothiazolone

A comprehensive review of the current scientific literature reveals a notable gap in the detailed elucidation of a specific, core mechanism of action for 6-Fluoro-2(3H)-benzothiazolone. While the broader benzothiazole scaffold is a cornerstone in medicinal chemistry, leading to a diverse array of biologically active derivatives, the precise molecular pathways and biological targets of the parent this compound molecule remain largely undefined in publicly accessible research.

This guide summarizes the available information on the biological activities associated with the 2(3H)-benzothiazolone core and its substituted derivatives, providing context for the potential pharmacological profile of this compound. It is important to underscore that the activities described are generally attributed to more complex derivatives, and direct evidence for the mechanism of the specific title compound is not available.

The Benzothiazole Scaffold: A Platform for Diverse Biological Activity

The benzothiazole ring system, a fusion of benzene and thiazole rings, is recognized as a "privileged structure" in drug discovery.[1][2] Its derivatives have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4] The versatility of the benzothiazole core allows for substitutions at various positions, leading to compounds with tailored biological functions.[2]

Biological Activities of 2(3H)-Benzothiazolone Derivatives

Research into derivatives of the 2(3H)-benzothiazolone core has identified several areas of biological activity, offering potential, though unconfirmed, avenues for the mechanism of action of this compound.

Central Nervous System Activity

Several studies have pointed to the potential of 2(3H)-benzothiazolone derivatives as modulators of the central nervous system.

-

Anticonvulsant Properties: A number of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have demonstrated anticonvulsant effects in animal models.[5][6] For instance, certain derivatives have shown efficacy against maximal electroshock (MES)-induced seizures.[5][7]

-

Sigma-1 Receptor Binding: Notably, some 2(3H)-benzothiazolone derivatives have been identified as potent and selective ligands for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neuroprotective and anticonvulsant drugs.

-

Antidepressant Effects: In preclinical studies, some benzo[d]thiazol-2(3H)-one derivatives have exhibited antidepressant-like activity, potentially through the modulation of serotonin and norepinephrine levels.[7]

Antimicrobial and Anti-inflammatory Potential

The 2(3H)-benzothiazolone structure is also explored for its potential in combating infectious diseases and inflammation.

-

Antimicrobial Agents: The benzothiazole nucleus is a key component in the development of antimicrobial agents.[8]

-

Anti-inflammatory Properties: The anti-inflammatory potential of benzothiazole derivatives is another area of active research.[3]

Potential Mechanistic Insights from Substituted Benzothiazole Derivatives

While not directly applicable to this compound, studies on more complex benzothiazole derivatives have implicated several molecular targets:

-

Enzyme Inhibition: Various derivatives have been shown to inhibit specific enzymes. For example, certain benzothiazole-1,2,3-triazole hybrids have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11]

-

DNA Damage Response: Some benzothiazole and chromone derivatives have been investigated as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response signaling pathway.[12]

Summary of Biological Activities of Benzothiazole Derivatives

The following diagram provides a high-level overview of the diverse biological activities reported for various derivatives of the benzothiazole scaffold.

Caption: Diverse biological activities of benzothiazole derivatives.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technoarete.org [technoarete.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 12. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 6-Fluoro-2(3H)-benzothiazolone Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique physicochemical properties, conferred in part by the fluorine substitution, have made it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of compounds derived from this promising scaffold.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold, categorized by their therapeutic area.

Table 1: Anticancer Activity

| Compound | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 4a (a 2-aminobenzothiazole hybrid) | HCT-116 (Colon) | MTT | 5.61 | [1] |

| 4a (a 2-aminobenzothiazole hybrid) | HEPG-2 (Liver) | MTT | 7.92 | [1] |

| 4a (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 3.84 | [1] |

| 4e (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 6.11 | [1] |

| 8a (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | MTT | 10.86 | [1] |

| PB11 (a novel benzothiazole derivative) | U87 (Glioblastoma) | Cytotoxicity | < 0.05 | [2] |

| PB11 (a novel benzothiazole derivative) | HeLa (Cervical) | Cytotoxicity | < 0.05 | [2] |

| A novel benzothiazole derivative | SW480 (Colon) | MTT | 1.2 nM | [3] |

| A novel benzothiazole derivative | HeLa (Cervical) | MTT | 4.3 nM | [3] |

| A novel benzothiazole derivative | A549 (Lung) | MTT | 44 nM | [3] |

| A novel benzothiazole derivative | HepG2 (Liver) | MTT | 48 nM | [3] |

Table 2: Antimicrobial Activity

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzothiazole derivative 3 | E. coli | 25 | [4] |

| Benzothiazole derivative 4 | E. coli | 25 | [4] |

| Benzothiazole derivative 3 | S. aureus | 50 | [4] |

| Benzothiazole derivative 4 | S. aureus | 50 | [4] |

| Benzothiazole derivative 3 | B. subtilis | 25 | [4] |

| Benzothiazole derivative 4 | B. subtilis | 25 | [4] |

| 6-OCF3-benzothiazole-based thiazolidinone | P. aeruginosa | 100 | [5] |

| 6-Cl-benzothiazole-based thiazolidinone | P. aeruginosa (resistant) | 60 | [5] |

| 7-chloro-6-fluoro-2-hydrazinyl-1, 3-benzothiazole derivative | S. aureus | 6.25 | [6] |

| 7-chloro-6-fluoro-2-hydrazinyl-1, 3-benzothiazole derivative | E. coli | 6.25 | [6] |

Table 3: Anthelmintic Activity

| Compound | Concentration (% w/v) | Paralysis Time (min) | Death Time (min) | Reference |

| Benzothiazole derivative 3c | 0.1 | 18 | 48 | [7] |

| 0.2 | 14 | 36 | [7] | |

| 0.5 | 11 | 29 | [7] | |

| Benzothiazole derivative 3f | 0.1 | 18 | 40 | [7] |

| 0.2 | 13 | 32 | [7] | |

| 0.5 | 11 | 27 | [7] | |

| Benzothiazole derivative 3h | 0.1 | 19 | 41 | [7] |

| 0.2 | 14 | 32 | [7] | |

| 0.5 | 10 | 27 | [7] | |

| Albendazole (Standard) | 0.1 | 16 | 43 | [7] |

| 0.2 | 13 | 32 | [7] | |

| 0.5 | 9 | 25 | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anthelmintic Activity (Earthworm Assay)

Objective: To evaluate the anthelmintic potential of a compound by observing its effect on the paralysis and death of earthworms.

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO) and then diluted with normal saline containing Tween 80 (0.1%)

-

Standard anthelmintic drug (e.g., Albendazole)

-

Petri dishes

-

Warm water (50°C)

Procedure:

-

Preparation of Test Solutions: Prepare different concentrations of the test compounds and the standard drug in normal saline containing a small percentage of Tween 80.

-

Exposure of Earthworms: Place six earthworms of similar size in each petri dish containing 25 mL of the test or standard solution. A control group with normal saline and Tween 80 is also maintained.

-

Observation: Observe the earthworms for the time of paralysis and death. Paralysis is noted when the worms become motionless. Death is confirmed when the worms show no movement even after being shaken vigorously or dipped in warm water.[8]

-

Data Recording: Record the time taken for paralysis and death for each worm in all the groups.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Objective: To assess the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

-

Wistar albino rats

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the rats into groups. Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[9][10][11]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at different time points.

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold exert their biological effects through various mechanisms, including the modulation of key signaling pathways implicated in cell survival, proliferation, and inflammation.

PI3K/AKT Signaling Pathway in Cancer

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway.[2] This pathway is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

VEGFR-2 Signaling in Angiogenesis

Certain benzothiazole hybrids have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[1][12]

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of anticancer action for these compounds is the induction of apoptosis through the intrinsic or mitochondrial pathway.[13][14][15] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Induction of apoptosis via the mitochondrial pathway by this compound derivatives.

Experimental and Logical Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel this compound derivatives.

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. mdpi.com [mdpi.com]

- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

The Structure-Activity Relationship of 6-Fluoro Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been a focal point of research to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-fluoro benzothiazole derivatives, supported by experimental data and detailed methodologies.

I. Core Synthetic Strategies

The synthesis of 6-fluoro benzothiazole derivatives typically commences with the preparation of the core intermediate, 2-amino-6-fluorobenzothiazole, from a correspondingly substituted aniline. A common and versatile method involves the reaction of 4-fluoroaniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[1] This key intermediate serves as a versatile building block for a variety of chemical modifications at the 2-amino group, allowing for the introduction of diverse functionalities to explore and optimize biological activity.

General Synthesis of 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole[2]

A foundational synthetic route is outlined below:

-

To glacial acetic acid (20ml) cooled below room temperature, add 8g (0.08mol) of potassium thiocyanate and 1.45g (0.01 mol) of 3-chloro-4-fluoro aniline.

-

A solution of bromine (1.6 ml in 6 ml of glacial acetic acid) is added dropwise from a dropping funnel at a rate that maintains the temperature below 10°C.

-

The reaction mixture is stirred for an additional 2 hours below room temperature and then for 10 hours at room temperature.

-

After allowing the mixture to stand overnight, water (6ml) is added, and the slurry is heated to 85°C and filtered while hot.

-

The filtrate is cooled and neutralized with ammonia solution to a pH of 6.0.

-

The resulting dark yellow precipitate is collected and recrystallized from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal to yield yellow crystals of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.

This core can then be further modified. For instance, to introduce a hydrazine moiety at the 2-position, the 2-amino-6-fluorobenzothiazole is refluxed with hydrazine hydrate and concentrated HCl in ethylene glycol.[2] This hydrazino derivative can then be reacted with various aldehydes to form Schiff bases, expanding the chemical diversity of the synthesized library.[3]

II. Structure-Activity Relationships and Biological Activities

The biological activities of 6-fluoro benzothiazole derivatives are significantly influenced by the nature of the substituents at the 2-position and elsewhere on the benzothiazole ring.

A. Anticancer Activity

The anticancer potential of 6-fluoro benzothiazole derivatives has been extensively investigated. The SAR studies reveal that both electron-donating and electron-withdrawing groups can enhance cytotoxicity, indicating that the electronic properties of the substituents play a crucial role.[1]

For instance, the incorporation of a fluorine atom at the 7th position of an imidazo[2,1-b]benzothiazole derivative was found to enhance its cytotoxicity.[4][5] Furthermore, substituted thiadiazole fluorobenzothiazole derivatives have demonstrated significant anticancer potential, attributed to the presence of highly electronegative fluorine moieties.[4] Pyrazole-containing derivatives have also shown interesting anticancer activity against a panel of sixty tumor cell lines.[4][5]

dot

References

Synthesis of 6-Fluoro-2(3H)-benzothiazolone from p-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-Fluoro-2(3H)-benzothiazolone, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, p-fluoroaniline. The synthesis is a two-step process involving the initial formation of 2-amino-6-fluorobenzothiazole via the Hugershoff reaction, followed by its hydrolysis to the desired benzothiazolone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from p-fluoroaniline is achieved in two primary stages:

-

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole. This step involves the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid. This reaction, a variation of the Hugershoff reaction, proceeds through the in-situ formation of thiocyanogen bromide, which acts as an electrophile.

-

Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole. The intermediate 2-amino-6-fluorobenzothiazole is then hydrolyzed under basic conditions to yield the final product, this compound. This conversion involves the nucleophilic attack of a hydroxide ion on the C2 carbon of the benzothiazole ring, leading to ring-opening followed by recyclization and tautomerization to the more stable lactam form.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.

Materials:

-

p-Fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-fluoroaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath to a temperature below 10 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature is maintained below 10 °C throughout the addition.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and neutralize it with an ammonia solution to precipitate the crude 2-amino-6-fluorobenzothiazole.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Step 2: Hydrolysis of 2-Amino-6-fluorobenzothiazole to this compound

This protocol is based on a general procedure for the hydrolysis of 2-aminobenzothiazoles.[1]

Materials:

-

2-Amino-6-fluorobenzothiazole

-

Sodium hydroxide (solid)

-

Glycerol or Ethylene glycol

-

Hydrochloric acid (aqueous solution)

-

Activated carbon

Procedure:

-

In a reaction vessel, combine 2-amino-6-fluorobenzothiazole, solid sodium hydroxide, and a high-boiling point, alkali-resistant solvent such as glycerol or ethylene glycol.

-

Heat the mixture with stirring to a temperature between 130 °C and 165 °C for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and slowly pour it into ice water.

-

The resulting solution contains the sodium salt of the ring-opened intermediate. Treat this solution with activated carbon to remove impurities and then filter.

-

Acidify the filtrate with an aqueous solution of hydrochloric acid and heat the mixture to between 85 °C and 90 °C for approximately 15 minutes to facilitate cyclization.

-

Cool the acidic solution to room temperature to precipitate the this compound.

-

Isolate the product by filtration, wash it with water until the washings are neutral, and then dry to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 2-amino-6-fluorobenzothiazole, as reported in the literature. Data for the hydrolysis step is based on a general procedure and may require optimization for this specific substrate.

Table 1: Reagent Quantities for the Synthesis of 2-Amino-6-fluorobenzothiazole

| Reagent | Molar Ratio (relative to p-fluoroaniline) | Example Quantity | Source |

| p-Fluoroaniline | 1 | 0.01 mol | [2] |

| Potassium Thiocyanate | 8 | 0.08 mol | [3] |

| Bromine | - | 1.6 ml in 6 ml glacial acetic acid | [3] |

| Glacial Acetic Acid | Solvent | 20 ml | [3] |

Table 2: Reaction Conditions and Yield for the Synthesis of 2-Amino-6-fluorobenzothiazole

| Parameter | Value | Source |

| Reaction Temperature | Below 10 °C (during bromine addition), then room temperature | [2] |

| Reaction Time | 2 hours (at low temp), then 10 hours (at room temp) | [2] |

| Yield | Not specified for 6-fluoro derivative, but generally good for analogous reactions | - |

Table 3: Reagent Quantities and Conditions for the Hydrolysis of 2-Aminobenzothiazoles (General Procedure)

| Reagent/Condition | Value | Source |

| 2-Aminobenzothiazole derivative | 1 part by weight | [1] |

| Sodium Hydroxide (solid) | ~0.6 parts by weight | [1] |

| Glycerol | ~0.9 parts by weight | [1] |

| Reaction Temperature | 130 °C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | ~90% (for 4-methyl-2-hydroxy-benzothiazole) | [1] |

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from p-fluoroaniline.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This flowchart outlines the key stages of the experimental procedure for the synthesis.

Caption: Flowchart of the experimental workflow for the synthesis.

References

6-Fluoro-2(3H)-benzothiazolone Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of a fluorine atom at the 6-position of the benzothiazolone core often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting derivatives, making them attractive candidates for drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential applications in drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common starting material is 4-fluoroaniline, which can be converted to 2-amino-6-fluorobenzothiazole through a reaction with potassium thiocyanate and bromine in glacial acetic acid. This intermediate serves as a versatile precursor for the synthesis of a wide range of derivatives with diverse biological activities.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anticancer agents. The following tables summarize the quantitative data for some of the most promising derivatives in each category.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| BTZ-1 | Staphylococcus aureus | 50 | [1] |

| Bacillus subtilis | 25 | [1] | |

| Escherichia coli | 25 | [1] | |

| BTZ-2 | Candida albicans | 100 | [2] |

| Aspergillus niger | 100 | [2] | |

| Sulfonamide Hybrid 16c | Staphylococcus aureus | 0.025 mM | [3] |

| Streptococcus mutans | 0.203 mM | [3] | |

| Klebsiella pneumoniae | 0.813 mM | [3] |

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazine Derivative 11 | HeLa (Cervical Cancer) | 2.41 | [4] |

| COS-7 (Kidney Fibroblast) | 4.31 | [4] | |

| Bromopyridine Acetamide Derivative 29 | SKRB-3 (Breast Cancer) | 0.0012 | [4] |

| SW620 (Colon Adenocarcinoma) | 0.0043 | [4] | |

| A549 (Lung Cancer) | 0.044 | [4] | |

| HepG2 (Liver Cancer) | 0.048 | [4] | |

| PB11 | U87 (Glioblastoma) | < 0.05 | [5] |

| HeLa (Cervical Cancer) | < 0.05 | [5] |

Anticonvulsant Activity

The anticonvulsant properties of these derivatives are typically evaluated using the maximal electroshock (MES) seizure model, with the median effective dose (ED50) indicating the dose required to protect 50% of the animals from seizures.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 5i | MES | 50.8 | [6] |

| Compound 5j | MES | 54.8 | [6] |

| Compound 43 | MES | 8.7 | [7] |

| Compound 45 | MES | 7.6 | [7] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory and Anticancer Mechanisms

Several studies have implicated the NF-κB, MAPK, and PI3K/AKT signaling pathways in the anti-inflammatory and anticancer effects of these compounds.

Caption: Modulation of key signaling pathways by this compound derivatives.

As illustrated, these derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and iNOS.[8] They have also been shown to suppress the MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation and survival.[9][10] By inhibiting these pathways, the derivatives can induce apoptosis (programmed cell death) in cancer cells.[5][11]

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. This process can be initiated through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Treatment with these derivatives can lead to mitochondrial stress, resulting in the release of cytochrome c into the cytoplasm.[5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for reading results)

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Serial Dilution of Test Compound: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[12]

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.[15]

-

Controls: Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[14]

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Results can be read visually or with a spectrophotometer by measuring the optical density.[12]

Caption: Experimental workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[16][17][18][19]

Materials:

-

Wistar rats (or other suitable rodent model)

-

1% Carrageenan solution in sterile saline

-

Test compound and vehicle control

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

-

Compound Administration: Administer the test compound or vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common in vitro assay to determine the radical scavenging capacity of a compound.[20][21][22][23]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol (e.g., 0.1 mM)

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH working solution.[20]

-

Controls: Include a blank (solvent only) and a positive control.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[20]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[20]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.[20]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[24][25][26][27][28]

Materials:

-

Mice or rats

-

Electroconvulsometer with corneal electrodes

-

Saline solution

-

Topical anesthetic (e.g., tetracaine)

-

Test compound and vehicle control

Procedure:

-

Animal Preparation and Compound Administration: Administer the test compound or vehicle to the animals.

-

Electrode Application: At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.[25]

-

Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[25]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[25]

-

Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. bio-protocol.org [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. inotiv.com [inotiv.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. marinebiology.pt [marinebiology.pt]

- 22. benchchem.com [benchchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 27. benchchem.com [benchchem.com]

- 28. scispace.com [scispace.com]

Potential Therapeutic Targets of 6-Fluoro-2(3H)-benzothiazolone Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2(3H)-benzothiazolone scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Identified Therapeutic Targets and Quantitative Data

Extensive research has identified several key molecular targets for this compound analogs and related benzothiazole derivatives. These targets are implicated in a variety of disease areas, including cancer, neurodegenerative disorders, and inflammatory conditions. The inhibitory activities of these compounds against their respective targets are summarized below.

Table 1: Anticancer Activity - Epidermal Growth Factor Receptor (EGFR) Inhibition

| Compound ID | Substitution Pattern | Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | 2-(substituted phenyl)-6-fluorobenzothiazole | NCI-H522 (Non-small cell lung) | 0.0223 | [1] |

| 2 | 2-(substituted phenyl)-6-fluorobenzothiazole | MDA-MB-468 (Breast) | 0.0691 | [1] |

| 3 | 2-(substituted phenyl)-6-fluorobenzothiazole | HT29 (Colon) | Submicromolar | [1] |

| 4 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 13 | [2] |

| 5 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 17 | [2] |

| 6 | Benzothiazole-1,2,3-triazole hybrid | T47D (Breast) | 19 | [2] |

| 7 | Hydrazone derivative of benzothiazole | EGFR | 0.02458 | [3] |

| 8 | Hydrazone derivative of benzothiazole | EGFR | 0.03042 | [3] |

Table 2: Anticancer Activity - Tubulin Polymerization Inhibition

| Compound ID | Substitution Pattern | Assay Type | IC50 (µM) | Reference |

| 9 | Indole-chalcone derivative | Tubulin Polymerization | 2.68 | [4] |

| 10 | Benzothiazolecarbohydrazide–sulfonate conjugate | MCF-7 cell viability | 78.8 | [5] |

Table 3: Neuroprotective Activity - Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| 4a | AChE | 56.3 | [6] |

| 4f | AChE | 23.4 | [6] |

| 4m | AChE | 27.8 | [6] |

| 4a | MAO-B | 67.4 | [6] |

| 4f | MAO-B | 40.3 | [6] |

| 4m | MAO-B | 56.7 | [6] |

Table 4: Anti-inflammatory Activity - Fatty Acid Amide Hydrolase (FAAH) Inhibition

Quantitative data for direct inhibition of FAAH by this compound analogs was not available in the searched literature. However, benzothiazole-based compounds have been identified as potent FAAH inhibitors.[7][8]

Key Signaling Pathways and Experimental Workflows

Understanding the molecular context in which these compounds act is crucial for rational drug design. The following diagrams illustrate the key signaling pathways of the identified targets and the general workflows for their respective inhibitory assays.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of benzothiazolone analogs.

Tubulin Polymerization and Depolymerization Cycle

Caption: The cycle of tubulin polymerization and the inhibitory site of action for benzothiazolone analogs.

Experimental Workflow for Enzyme Inhibition Assay

Caption: A generalized experimental workflow for determining enzyme inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound analogs and related compounds.

EGFR Tyrosine Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known EGFR inhibitor, e.g., Erlotinib) and a negative control (DMSO vehicle).

-

Add the EGFR enzyme to all wells except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the Kinase-Glo® or ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[9][10]

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

Negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold polymerization buffer. Keep on ice to prevent premature polymerization.

-

Prepare serial dilutions of the test compounds in polymerization buffer.

-

In a pre-chilled 96-well plate, add the diluted compounds, positive and negative controls.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors by comparing the maximum velocity (Vmax) or the final plateau of the polymerization curve in the presence of varying concentrations of the inhibitor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.[11][12]

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular time intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition and calculate the IC50 value as described for the EGFR assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[13][14]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., tyramine or benzylamine)

-

Horseradish peroxidase (HRP)

-

A fluorescent probe that reacts with H2O2 in the presence of HRP (e.g., Amplex Red)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Selegiline)

-

Black, opaque 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In the wells of a black 96-well plate, add the MAO-B enzyme and the diluted test compounds.

-

Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.

-

Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

-

Calculate the rate of reaction and determine the percent inhibition and IC50 values.

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay

This fluorescence-based assay measures the hydrolysis of a fluorogenic FAAH substrate.[15][16]

Materials:

-

Recombinant human FAAH enzyme

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (a known FAAH inhibitor)

-

Black, opaque 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare dilutions of the test compounds in the assay buffer.

-

Add the FAAH enzyme and the test compounds to the wells of a black 96-well plate.

-

Pre-incubate the enzyme and inhibitors for a defined period at 37°C.

-

Initiate the reaction by adding the fluorogenic FAAH substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity of the released fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 values.

This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The provided data, pathways, and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

6-Fluoro-2(3H)-benzothiazolone: A Privileged Fragment for Library Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals